CPI-169 S-enantiomer CPI-169 S-enantiomer
Brand Name: Vulcanchem
CAS No.:
VCID: VC1556763
InChI:
SMILES:
Molecular Formula: C27H36N4O5S
Molecular Weight: 528.66

CPI-169 S-enantiomer

CAS No.:

Cat. No.: VC1556763

Molecular Formula: C27H36N4O5S

Molecular Weight: 528.66

* For research use only. Not for human or veterinary use.

CPI-169 S-enantiomer -

Specification

Molecular Formula C27H36N4O5S
Molecular Weight 528.66

Introduction

Chemical Properties

CPI-169 S-enantiomer, also referred to as CPI-169 R-enantiomer in some literature, is characterized by specific chemical properties that contribute to its biological activity. The compound belongs to a family of small molecules containing a 2-methyl indole core, which is shared with related compounds CPI-360 and CPI-1205 .

Table 1. Chemical Properties of CPI-169 S-enantiomer

PropertyValue
Chemical Name(R,Z)-1-(1-(1-(ethylsulfonyl)piperidin-4-yl)ethyl)-N-((2-hydroxy-4-methoxy-6-methylpyridin-3-yl)methyl)-2-methyl-1H-indole-3-carbimidic acid
Molecular FormulaC27H36N4O5S
Molecular Weight528.66 Da
Physical StateSolid
SolubilitySoluble in DMSO
Recommended Storage-20°C

The chemical structure of CPI-169 S-enantiomer features several key functional groups that contribute to its target specificity and potency, including an indole core, a pyridinyl moiety, and a piperidine group with an ethylsulfonyl substituent . These structural elements work in concert to enable the compound's precise interaction with the EZH2 protein, resulting in potent enzymatic inhibition.

Mechanism of Action

CPI-169 S-enantiomer functions as a highly selective and potent inhibitor of EZH2, a histone methyltransferase responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is associated with transcriptional repression and plays a critical role in regulating gene expression patterns in both normal and malignant cells.

The compound primarily exerts its effect through direct interaction with the active site of EZH2, inhibiting its methyltransferase activity. Upon binding, CPI-169 S-enantiomer induces conformational changes in the enzyme that prevent the methylation of histone substrates, thereby altering chromatin structure and gene expression profiles. The binding mode of CPI-169, like other pyridone-containing EZH2 inhibitors, is distinct from that of the natural cofactor S-adenosyl-L-methionine (SAM), though they partially overlap, explaining the SAM-competitive inhibition displayed by these compounds .

Pharmacological Activity

In Vitro Activity

CPI-169 S-enantiomer demonstrates exceptional potency in biochemical assays, with an IC50 value of less than 1 nM against the catalytic activity of PRC2 . Further pharmacological characterization reveals differential inhibitory potency against EZH2 variants and the closely related EZH1:

Table 2. In Vitro Inhibitory Activity of CPI-169 S-enantiomer

TargetIC50 (nM)
Wild-type EZH20.24
EZH2 Y641N Mutant0.51
EZH16.1

These data demonstrate the compound's approximately 25-fold selectivity for EZH2 over EZH1, which is significant considering the high degree of sequence homology between these methyltransferases . This selectivity profile is advantageous for investigating EZH2-specific functions in cellular systems.

In cellular assays, CPI-169 S-enantiomer reduces H3K27me3 levels with an EC50 value of approximately 70 nM, confirming its ability to effectively penetrate cell membranes and engage its target in complex biological systems . The compound has been shown to trigger cell cycle arrest and apoptosis in various cancer cell lines, particularly those with EZH2 mutations or overexpression .

In Vivo Activity

The therapeutic potential of CPI-169 S-enantiomer has been evaluated in preclinical animal models, with promising results in EZH2-dependent malignancies. In an EZH2 mutant KARPAS-422 diffuse large B-cell lymphoma (DLBCL) xenograft model, CPI-169 demonstrated significant antitumor activity .

Administration of CPI-169 at 200 mg/kg twice daily (BID) via subcutaneous injection resulted in complete tumor regression without observable toxic effects or body weight loss in mice . This suggests a favorable therapeutic window for the compound in this model system.

Table 3. In Vivo Activity of CPI-169 S-enantiomer in KARPAS-422 DLBCL Xenograft Model

ParameterObservation
Administration RouteSubcutaneous
Dosing Regimen200 mg/kg twice daily
Tumor Growth InhibitionDose-dependent, complete regression at highest dose
Pharmacodynamic EffectReduction in H3K27me3 marker
ToxicityWell-tolerated, no observed toxic effects or body weight loss

The pharmacodynamic effects of CPI-169 were confirmed by analyzing tumor tissue, which showed reduced levels of the H3K27me3 mark, validating target engagement in vivo . This compelling combination of efficacy and tolerability highlights the potential of CPI-169 S-enantiomer as a therapeutic candidate for EZH2-driven cancers.

Research Applications

CPI-169 S-enantiomer has become a valuable tool for investigating the biological functions of EZH2 and the consequences of its inhibition in various research contexts. The compound enables researchers to study the role of EZH2-mediated histone methylation in:

  • Cancer biology, particularly in lymphomas with EZH2 mutations

  • Epigenetic regulation of gene expression

  • Cell cycle progression and apoptosis

  • Tumor growth and progression

Despite its utility as a chemical probe, a systematic review of literature revealed that only 12% of publications using related EZH2 inhibitors included appropriate inactive control compounds in their experimental design . This highlights the importance of rigorous experimental controls when using pharmacological inhibitors like CPI-169 S-enantiomer to ensure the specificity of observed biological effects.

AmountVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg1.8916 mL0.3783 mL0.1892 mL
5 mg9.4579 mL1.8916 mL0.9458 mL
10 mg18.9157 mL3.7831 mL1.8916 mL

For long-term storage of stock solutions, it is recommended to use the solution within 6 months when stored at -80°C, or within 1 month when stored at -20°C .

Comparison with Other EZH2 Inhibitors

CPI-169 S-enantiomer belongs to a growing family of EZH2 inhibitors that have been developed for research and potential therapeutic applications. Understanding how it compares to other compounds in this class provides valuable context for researchers selecting appropriate tools for their studies.

Table 5. Comparison of CPI-169 S-enantiomer with Other EZH2 Inhibitors

InhibitorIC50 for EZH2Selectivity Over EZH1Key Features
CPI-169 S-enantiomer<1 nM~25-foldHigh potency, complete tumor regression in xenograft models
UNC19994.6 nM~10-foldOral bioavailability, has inactive control UNC2400
EPZ-6438 (Tazemetostat)15 nM~90-foldFDA-approved for epithelioid sarcoma and follicular lymphoma
GSK3434 nMNot specifiedUsed primarily as research tool
CPI-12052 nM~26-foldAdvanced to clinical trials, orally bioavailable

CPI-169 is notably more potent than many other EZH2 inhibitors, though it shares structural similarities with CPI-360 and CPI-1205 . While CPI-1205 advanced to clinical trials for B-cell lymphomas and solid tumors, CPI-169 S-enantiomer has primarily remained a research tool, possibly due to specific pharmacokinetic properties or development priorities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator